molecular formula C8H6Br2N4 B12987850 3,6-Dibromo-1,8-naphthyridine-2,7-diamine

3,6-Dibromo-1,8-naphthyridine-2,7-diamine

Cat. No.: B12987850
M. Wt: 317.97 g/mol
InChI Key: MSDDRUKRJRKVRQ-UHFFFAOYSA-N
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Description

3,6-Dibromo-1,8-naphthyridine-2,7-diamine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromo-1,8-naphthyridine-2,7-diamine typically involves the bromination of 1,8-naphthyridine derivatives. One common method includes the reaction of 1,8-naphthyridine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds through electrophilic aromatic substitution, resulting in the dibrominated product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and bromine concentration, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-1,8-naphthyridine-2,7-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium or copper catalysts in the presence of ligands.

Major Products Formed

The major products formed from these reactions include substituted naphthyridines, oxidized or reduced derivatives, and coupled products with extended conjugation or functional groups .

Scientific Research Applications

3,6-Dibromo-1,8-naphthyridine-2,7-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,6-Dibromo-1,8-naphthyridine-2,7-diamine exerts its effects involves interactions with molecular targets such as DNA and proteins. It can form stable complexes with DNA through hydrogen bonding and π-π stacking interactions, potentially interfering with DNA replication and transcription processes. Additionally, it may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dibromo-1,8-naphthyridine-2,7-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of bromine atoms enhances its ability to participate in various chemical reactions and may also influence its interactions with biological targets .

Properties

Molecular Formula

C8H6Br2N4

Molecular Weight

317.97 g/mol

IUPAC Name

3,6-dibromo-1,8-naphthyridine-2,7-diamine

InChI

InChI=1S/C8H6Br2N4/c9-4-1-3-2-5(10)7(12)14-8(3)13-6(4)11/h1-2H,(H4,11,12,13,14)

InChI Key

MSDDRUKRJRKVRQ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=NC2=NC(=C1Br)N)N)Br

Origin of Product

United States

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